5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Overview
Description
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound that features a unique combination of isoxazole and thiophene moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while thiophenes are sulfur-containing heterocycles
Mechanism of Action
Target of Action
Similar compounds such as sulfisoxazole, a sulfonamide antibiotic, are known to target the enzyme dihydropteroate synthetase .
Mode of Action
This inhibition prevents the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Similar compounds are known to affect the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth .
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and are metabolized in the liver .
Result of Action
Similar compounds are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the scalability of the process. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and thiophene derivatives, such as:
3,5-Dimethyl-4-isoxazolyl derivatives: These compounds share the isoxazole core and may have different substituents that alter their properties and applications.
Thiophene sulfonyl chloride derivatives: These compounds have the thiophene sulfonyl chloride group but may differ in the substituents on the thiophene ring.
Uniqueness
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is unique due to the combination of the isoxazole and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBKVHRJMPOBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.